molecular formula C14H15N3OS2 B181134 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide CAS No. 5699-64-9

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide

Cat. No. B181134
CAS RN: 5699-64-9
M. Wt: 305.4 g/mol
InChI Key: VHYZQFNMTYVMAZ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

The exact mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is not yet fully understood. However, studies have shown that it can inhibit the activity of some enzymes that are involved in cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.

Biochemical And Physiological Effects

Studies have shown that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments is its potential as a novel anticancer agent. It has also shown potential in treating neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential in treating other diseases such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base. The product is obtained after purification using column chromatography.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide has been studied for its potential in different scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

5699-64-9

Product Name

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18)

InChI Key

VHYZQFNMTYVMAZ-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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